molecular formula C16H18F2N4 B1460491 ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine CAS No. 2173137-01-2

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Cat. No.: B1460491
CAS No.: 2173137-01-2
M. Wt: 304.34 g/mol
InChI Key: SUAFVAXJLDUOHC-UHFFFAOYSA-N
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Description

The compound “((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” is a complex organic molecule that features a piperazine ring substituted with a difluorophenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The reaction conditions often include:

    Nucleophilic Substitution:

    Coupling Reactions: The coupling of the substituted piperazine with the pyridine ring, often facilitated by palladium-catalyzed cross-coupling reactions.

    Amine Formation: The final step involves the formation of the amine group, which can be achieved through reductive amination or other amine-forming reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • ({2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
  • ({2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine

Uniqueness

“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

[2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c17-14-4-3-13(10-15(14)18)21-6-8-22(9-7-21)16-12(11-19)2-1-5-20-16/h1-5,10H,6-9,11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAFVAXJLDUOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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